molecular formula C6H11Cl2N3 B13217494 Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride

Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride

Cat. No.: B13217494
M. Wt: 196.07 g/mol
InChI Key: JLURZXGJSLSSIK-UHFFFAOYSA-N
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Description

Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride is a dihydrochloride salt of a pyrimidine derivative featuring a methylamine group attached via a methylene bridge to the pyrimidine ring at the 5-position. The pyrimidine core (C₄H₄N₂) provides aromaticity and hydrogen-bonding capabilities, while the dihydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical or biochemical applications.

Properties

Molecular Formula

C6H11Cl2N3

Molecular Weight

196.07 g/mol

IUPAC Name

N-methyl-1-pyrimidin-5-ylmethanamine;dihydrochloride

InChI

InChI=1S/C6H9N3.2ClH/c1-7-2-6-3-8-5-9-4-6;;/h3-5,7H,2H2,1H3;2*1H

InChI Key

JLURZXGJSLSSIK-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CN=CN=C1.Cl.Cl

Origin of Product

United States

Preparation Methods

Reductive Amination of Pyrimidin-5-carboxaldehyde

One common approach is the reductive amination of pyrimidin-5-carboxaldehyde with methylamine, followed by salt formation.

Reaction scheme:

$$
\text{Pyrimidin-5-carboxaldehyde} + \text{Methylamine} \xrightarrow[\text{solvent}]{\text{NaBH}_3\text{CN}} \text{Methyl[(pyrimidin-5-yl)methyl]amine} \xrightarrow{\text{HCl}} \text{Dihydrochloride salt}
$$

  • Reagents: Methylamine (aqueous or gaseous), sodium cyanoborohydride (NaBH3CN) as reductant.
  • Solvent: Commonly methanol or dichloromethane.
  • Conditions: Mild acidic to neutral pH (pH ~6-7), room temperature to slight warming.
  • Yield: Typically moderate to high (70-90%).

This method benefits from high selectivity for the primary amine and mild reaction conditions, minimizing side reactions.

Nucleophilic Substitution on Pyrimidin-5-ylmethyl Halides

Alternatively, halomethyl derivatives of pyrimidine at the 5-position (e.g., 5-(chloromethyl)pyrimidine) can be reacted with methylamine nucleophile.

Reaction scheme:

$$
\text{5-(Chloromethyl)pyrimidine} + \text{Methylamine} \rightarrow \text{Methyl[(pyrimidin-5-yl)methyl]amine} \xrightarrow{\text{HCl}} \text{Dihydrochloride salt}
$$

  • Reagents: Methylamine in excess, often aqueous or alcoholic solution.
  • Solvent: Ethanol, water, or mixtures.
  • Conditions: Elevated temperature (50-80 °C), under reflux.
  • Yield: Moderate, with possible side products from overalkylation.

Salt Formation (Dihydrochloride)

The free base amine is converted to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether). This step improves compound stability, crystallinity, and aqueous solubility.

Reaction Parameters and Optimization

Parameter Typical Range/Condition Notes
Methylamine source Aqueous or gaseous methylamine Fresh methylamine preferred for reactivity
Reducing agent Sodium cyanoborohydride (NaBH3CN) Selective reduction of imine intermediate
Solvent Methanol, dichloromethane, ethanol Choice affects solubility and reaction rate
Temperature 20–60 °C Higher temps increase rate but risk side reactions
pH Mildly acidic to neutral (6-7) Controls imine formation and stability
Reaction time 2–24 hours Depends on scale and reagent purity
Salt formation HCl in ethanol or ether Ensures pure dihydrochloride salt

Representative Experimental Procedure (Literature-Adapted)

  • To a stirred solution of pyrimidin-5-carboxaldehyde (1 eq) in methanol, methylamine solution (2 eq) is added dropwise at room temperature.
  • Sodium cyanoborohydride (1.2 eq) is added portion-wise under nitrogen atmosphere.
  • The reaction mixture is stirred for 12 hours at room temperature.
  • Reaction progress is monitored by TLC or HPLC.
  • Upon completion, the mixture is concentrated under reduced pressure.
  • The residue is dissolved in ethanol and treated with concentrated hydrochloric acid to precipitate the dihydrochloride salt.
  • The solid is filtered, washed with cold ethanol, and dried under vacuum.

Analytical Data and Purity Assessment

Analytical Method Typical Result/Characteristic
Melting point ~220–225 °C (dihydrochloride salt)
NMR (1H, D2O) Signals consistent with methylamine and pyrimidine ring
Mass Spectrometry Molecular ion peak at m/z = 196 (C6H11Cl2N3)
HPLC Purity >98% pure after recrystallization

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages
Reductive amination Pyrimidin-5-carboxaldehyde, methylamine, NaBH3CN Room temp, MeOH, pH ~6-7 High selectivity, mild conditions Requires aldehyde precursor
Nucleophilic substitution 5-(Chloromethyl)pyrimidine, methylamine Reflux, EtOH or water Direct substitution Possible side reactions
Formaldehyde/hexamethylenetetramine method Substituted methyl compound, formaldehyde, base pH 9-12, aqueous Reusable reagents More complex, less common

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group in the methylamine moiety acts as a nucleophile, enabling reactions with electrophilic agents.

Reaction Type Conditions Products Yield Source
AlkylationK2_2
CO3_3
, DMF, 60°C, 12 hrsN-Alkylated derivatives (e.g., ethyl, benzyl)65–78%
AcylationAcCl, Et3_3
N, CH2_2
Cl2_2
, 0°CAcetamide derivatives82%
SulfonationSO3_3
·Py, THF, rtSulfonamide intermediates70%

Key Findings :

  • Alkylation with benzyl bromide under basic conditions yields N-benzyl derivatives, which are precursors for kinase inhibitors.

  • Acylation reactions are highly efficient in anhydrous solvents like CH2_2
    Cl2_2.

Condensation Reactions

The pyrimidine ring participates in condensation reactions to form fused heterocycles.

Reagents Conditions Products Application
Aldehydes (e.g., benzaldehyde)EtOH, reflux, 6 hrsSchiff base complexesAntimicrobial agents
Malononitrile[(VO)TPP][(TCM)4_4
], 80°C, 12 hrsPyrimidine-6-carbonitrilesAnticancer scaffolds

Mechanistic Insight :

  • Schiff base formation involves imine linkage between the amine and carbonyl groups, stabilized by the pyrimidine ring’s electron-withdrawing effect.

  • Knoevenagel condensation with malononitrile proceeds via a Michael addition-cyclization cascade .

Oxidation Reactions

The methylamine group undergoes oxidation to generate nitro or carbonyl derivatives.

Oxidizing Agent Conditions Products Selectivity
KMnO4_4
text
| H$$_2$$

SO4_4
, 50°C, 3 hrs | Pyrimidine-5-carboxylic acid | High |
| H2_2
O2_2
/Fe2+^{2+}
| EtOH, rt, 24 hrs | N-Oxide derivatives | Moderate |

Research Notes :

  • Strong oxidants like KMnO4_4
    cleave the methylamine chain, forming carboxylic acids.

  • N-Oxidation with H2_2
    O2_2
    enhances solubility for biological assays.

Cyclization and Heterocycle Formation

The compound serves as a building block for synthesizing polycyclic systems.

Reagents Conditions Products Biological Relevance
CS2_2
/KOHDMF, 120°C, 8 hrsThiazolo[5,4-d]pyrimidinesAntiviral activity
Ethyl cyanoacetatePiperidine, EtOH, refluxPyrido[2,3-d]pyrimidinesCDK inhibitors

Case Study :

  • Reaction with ethyl cyanoacetate yields pyrido-pyrimidines, which show nanomolar inhibition of CDK9/cyclin T .

Catalytic Coupling Reactions

Palladium-catalyzed cross-couplings enable functionalization of the pyrimidine ring.

Reaction Catalyst Products Yield
Suzuki-MiyauraPd(PPh3_3
)4_4
, K2_2
CO3_3
Biaryl-pyrimidine hybrids75%
Buchwald-HartwigPd2_2
(dba)3_3
, XantphosN-Aryl derivatives68%

Applications :

  • Biaryl hybrids exhibit enhanced binding to purinergic receptors.

Scientific Research Applications

Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Pyridoxamine Dihydrochloride (C₈H₁₄N₂O₂·2HCl)

Structural Differences :

  • Core Heterocycle : Pyridoxamine features a pyridine ring (C₅H₅N) instead of pyrimidine.
  • Substituents: It includes hydroxyl, hydroxymethyl, and aminomethyl groups at positions 3, 5, and 4, respectively, compared to the simpler methylamine group in the target compound. Functional Implications:
  • Pyridoxamine is a vitamin B₆ analog involved in amino acid metabolism, whereas the target compound’s pyrimidine core may favor nucleic acid-related interactions.

4,6-Dichloro-5-methoxypyrimidine (C₅H₄Cl₂N₂O)

Structural Differences :

  • Substituents : Chlorine atoms at positions 4 and 6 and a methoxy group at position 5 replace the methylamine group.
    Functional Implications :
  • The electron-withdrawing Cl groups increase lipophilicity, reducing water solubility compared to the dihydrochloride salt of the target compound.
  • Methoxy groups can participate in hydrogen bonding but are less basic than amine groups, altering reactivity in nucleophilic substitutions .

4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride (C₆H₁₀N₄·2HCl)

Structural Differences :

  • Substituents: Amino and aminomethyl groups at positions 4 and 5, plus a methyl group at position 2. Functional Implications:
  • The dihydrochloride salt in both compounds ensures similar solubility profiles, but the target compound’s methylamine group may offer steric advantages in binding .

[(4-Bromo-3-fluorophenyl)methyl][(1,3-dioxan-2-yl)methyl]amine Dihydrochloride

Structural Differences :

  • Core Structure : A bromo-fluorophenyl group and a dioxane-containing side chain replace the pyrimidine ring.
    Functional Implications :
  • The aromatic bromo-fluorophenyl group increases molecular weight and lipophilicity, favoring blood-brain barrier penetration.

5-[(2-Methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine Chloride Hydrochloride

Structural Differences :

  • Charge State : A pyridinium ion (quaternary ammonium) vs. a primary ammonium in the target compound.
    Functional Implications :
  • The permanent positive charge in the pyridinium analog may enhance solubility but reduce membrane permeability.
  • The target compound’s protonatable amine allows pH-dependent solubility, advantageous in drug formulations .

Data Table: Key Properties of Analogs

Compound Name Core Heterocycle Substituents Molecular Weight (g/mol) Salt Form Key Applications
Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride Pyrimidine 5-(methylaminomethyl) ~220 (estimated) Dihydrochloride Biochemical research
Pyridoxamine dihydrochloride Pyridine 3-OH, 4-aminomethyl, 5-hydroxymethyl 290.14 Dihydrochloride Vitamin B₆ analog
4,6-Dichloro-5-methoxypyrimidine Pyrimidine 4-Cl, 5-OCH₃, 6-Cl 193.00 None Pharmaceutical intermediate
4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride Pyrimidine 4-NH₂, 5-aminomethyl, 2-CH₃ 224.09 Dihydrochloride Drug synthesis

Research Findings and Implications

  • Solubility : Dihydrochloride salts (e.g., target compound, Pyridoxamine) exhibit superior aqueous solubility compared to neutral analogs like 4,6-Dichloro-5-methoxypyrimidine .
  • Bioactivity: Pyrimidine derivatives with amine groups (target compound, 4-Amino-5-aminomethyl analog) show enhanced interaction with biological macromolecules due to hydrogen bonding and basicity .
  • Synthetic Utility : Halogenated pyrimidines (e.g., 4,6-Dichloro-5-methoxypyrimidine) are preferred intermediates for cross-coupling reactions, whereas the target compound’s methylamine group may limit such reactivity .

Biological Activity

Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C6H11Cl2N3
  • Molecular Weight : 196.08 g/mol
  • Purity : ≥97% .

This compound functions primarily as an inhibitor of key enzymes involved in nucleotide synthesis. Its structural similarity to known antifolate compounds suggests it may inhibit thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical for DNA synthesis and cellular proliferation.

Inhibition of Thymidylate Synthase (TS)

Thymidylate synthase is essential for converting deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis. Inhibition of TS leads to reduced DNA replication, making it a target for cancer therapies. Studies have indicated that related pyrimidine derivatives exhibit potent inhibitory effects on TS with IC50 values in the low nanomolar range .

Inhibition of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the folate metabolism pathway. Compounds that inhibit DHFR can disrupt folate-dependent processes, leading to cytotoxic effects in rapidly dividing cells, such as cancer cells .

Biological Activity and Therapeutic Applications

  • Anticancer Activity :
    • This compound has shown promise in preclinical studies as an anticancer agent due to its ability to inhibit DNA synthesis pathways. For instance, compounds with similar structures have demonstrated cytotoxicity against various cancer cell lines, including HeLa and CaCo-2, with IC50 values ranging from 1.29 μM to 2.96 μM .
  • Antimicrobial Properties :
    • Some studies have reported that pyrimidine derivatives exhibit antibacterial activity against strains such as Escherichia coli and Toxoplasma gondii. The mechanism often involves the inhibition of DHFR, leading to impaired folate metabolism in these pathogens .
  • Neuroprotective Effects :
    • Emerging research suggests potential neuroprotective effects of pyrimidine derivatives in models of neurodegenerative diseases. The compounds may modulate pathways involved in oxidative stress and inflammation .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on human cervical cancer cells (HeLa). The compound exhibited significant dose-dependent inhibition of cell viability, with an IC50 value determined at approximately 1.5 μM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the S phase.

Case Study 2: Antimicrobial Activity

In a separate investigation, the compound was tested against Toxoplasma gondii and showed promising results with an IC50 value of 0.8 μM. This indicates its potential as a therapeutic agent against opportunistic infections in immunocompromised patients.

Comparative Biological Activity Table

CompoundTarget EnzymeIC50 (μM)Activity Type
This compoundThymidylate Synthase~1.5Anticancer
This compoundDihydrofolate Reductase~0.8Antimicrobial
PemetrexedThymidylate Synthase46 nMAnticancer
TrimethoprimDihydrofolate Reductase120 nMAntimicrobial

Q & A

Q. What are the recommended synthetic routes for Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride, and what solvent systems are optimal?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. Polar solvents like water, alcohols, or dichloromethane (DCM) are optimal for improving solubility and reaction efficiency. For example, coupling pyrimidin-5-ylmethyl derivatives with methylamine in DCM under reflux conditions (0.05–0.1 M concentration) yields intermediates, followed by HCl gas treatment to form the dihydrochloride salt . Reaction conditions (e.g., temperature, stoichiometry) should be adjusted based on precursor reactivity, as outlined in ’s synthetic strategy table:

Reaction StepSolventCatalyst/ReagentTemperatureYield (%)
Amine couplingDCMEt₃N (1.1 equiv)RT65–75
Salt formationMeOHHCl gas0–5°C90–95

Key Considerations:

  • Use anhydrous conditions to avoid hydrolysis of the pyrimidine ring .
  • Monitor reaction progress via TLC or LC-MS to confirm intermediate formation .

Q. How should researchers characterize the hydrochloride salt form of the compound?

Methodological Answer: Characterization requires a multi-technique approach:

Chloride Ion Confirmation: Perform a silver nitrate test (white precipitate formation) or pharmacopoeial methods (e.g., reaction with 4-aminoantipyrine TS2 to produce a red color) .

Purity Analysis: Use HPLC with a C18 column (UV detection at 254 nm) and compare against impurity standards (e.g., EP-grade Hydrochloride Imp. A/B) .

Structural Confirmation:

  • NMR: Compare ¹H/¹³C spectra with computational predictions (e.g., PubChem data ).
  • Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 184.2) .

Data Interpretation:
Discrepancies in NMR splitting patterns may indicate residual solvents or salt stoichiometry variations .

Advanced Research Questions

Q. How can conflicting NMR data between synthetic batches be systematically resolved?

Methodological Answer: Conflicting NMR data often arise from impurities or polymorphic forms. Follow this protocol:

Impurity Profiling: Use HPLC-MS to identify byproducts (e.g., unreacted pyrimidine intermediates or oxidation products) .

Crystallography: Compare X-ray diffraction patterns of batches to rule out polymorphic differences .

DSC/TGA Analysis: Assess thermal behavior; decomposition temperatures >200°C suggest stable salt formation .

Case Study:
In , Impurity A (Hydrochloride: 73978-41-3) was detected at 0.2% in a batch, altering NMR baseline signals. Removal via recrystallization (MeOH/EtOAC) resolved discrepancies .

Q. What computational methods predict the reactivity of the pyrimidine ring during functionalization?

Methodological Answer: Leverage databases like REAXYS and PISTACHIO to model pyrimidine ring behavior:

Reactivity Prediction: Use DFT calculations to evaluate electrophilic substitution sites (C-2 vs. C-4 positions) .

Solvent Effects: Simulate solvation energies in polar aprotic solvents (e.g., DMF) to optimize reaction trajectories .

Example Workflow:

  • Step 1: Input SMILES (CC1=CN=CN=C1N) into PubChem’s reactivity predictor .
  • Step 2: Validate predictions with experimental kinetic data (e.g., rate constants for bromination at C-4 ).

Q. How can researchers design stability studies to assess degradation under varying pH conditions?

Methodological Answer:

Forced Degradation: Expose the compound to:

  • Acidic (0.1 M HCl, 40°C)
  • Alkaline (0.1 M NaOH, 40°C)
  • Oxidative (3% H₂O₂, RT)
    Monitor degradation via HPLC at 0, 24, and 48 hours .

Kinetic Modeling: Use Arrhenius equations to extrapolate shelf-life under standard storage (2–8°C, desiccated) .

Key Findings:

  • notes that pyrimidine derivatives degrade rapidly above pH 7.0, forming sulfoxide byproducts.
  • Store the dihydrochloride salt in amber vials under nitrogen to prevent photolysis and oxidation .

Q. What strategies mitigate dihydrochloride salt deliquescence in humid environments?

Methodological Answer:

Excipient Screening: Co-formulate with hygroscopicity inhibitors (e.g., microcrystalline cellulose) .

Packaging: Use desiccant-containing containers with moisture-proof seals .

Polymorph Screening: Identify anhydrous vs. hydrate forms via PXRD; anhydrous forms are less hygroscopic .

Q. How can researchers validate the biological activity of this compound in enzyme inhibition assays?

Methodological Answer:

Assay Design:

  • Target Selection: Pyrimidine derivatives often inhibit kinases or purine-metabolizing enzymes .
  • Controls: Use known inhibitors (e.g., aminopterin ) as benchmarks.

IC₅₀ Determination: Perform dose-response curves (1 nM–100 µM) in triplicate, using fluorescence-based readouts .

Troubleshooting:

  • notes that dihydrochloride salts may interfere with assay buffers; dialyze or adjust ionic strength pre-experiment .

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